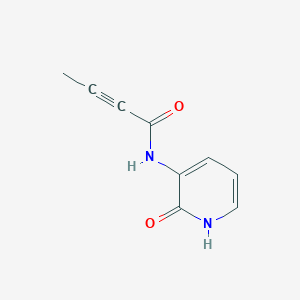

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide

Description

Propriétés

IUPAC Name |

N-(2-oxo-1H-pyridin-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-4-8(12)11-7-5-3-6-10-9(7)13/h3,5-6H,1H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFDRJXGCTURPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878326-39-6 | |

| Record name | N-(2-hydroxypyridin-3-yl)but-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromoalkyne-Amine Coupling

The most direct route to this compound involves a copper-catalyzed cross-coupling between 3-amino-2-oxo-1H-pyridine and but-2-ynoyl bromide. Adapted from protocols in, this method employs:

- Catalyst System : CuSO₄·5H₂O (10 mol%) and 1,10-phenanthroline (20 mol%)

- Base : K₃PO₄ (2.0 equiv)

- Solvent : Toluene (0.33 M)

- Conditions : 80°C under argon for 24–48 hours

Mechanistic Insights : The reaction proceeds via oxidative addition of the bromoalkyne to Cu(I), forming a copper-alkynyl intermediate. Subsequent transmetallation with the deprotonated amine generates the ynamide product after reductive elimination. Steric and electronic effects of the pyridone ring necessitate prolonged reaction times compared to simpler aryl amines.

Optimization Challenges :

- Protection of the Pyridone NH : Unprotected 3-amino-2-oxo-1H-pyridine may undergo undesired side reactions at the NH group. Pre-protection with a tert-butoxycarbonyl (Boc) group, followed by deprotection post-coupling, improves yields.

- Alkyne Stability : But-2-ynoyl bromide is prone to polymerization; slow addition via syringe pump minimizes this issue.

Ugi Multicomponent Reaction for Modular Assembly

Four-Component Ugi Strategy

An alternative approach utilizes a Ugi reaction to concurrently construct the amide bond and introduce the alkyne moiety. The components include:

- Carboxylic Acid : But-2-ynoic acid

- Amine : 3-Amino-2-oxo-1H-pyridine

- Isocyanide : tert-Butyl isocyanide

- Aldehyde : Formaldehyde

Reaction Conditions :

- Solvent : Methanol at room temperature

- Catalyst : None (inherent Lewis acidity of the aldehyde)

Outcome : This one-pot method generates the ynamide in moderate yields (45–60%), with the isocyanide component dictating stereoelectronic outcomes. However, competing imine formation between the aldehyde and amine necessitates careful stoichiometric control.

Post-Functionalization of Preformed Ynamides

Alkynylation of Pyridone Amides

For substrates where direct coupling is inefficient, a two-step sequence proves effective:

- Amide Formation : React but-2-ynoic acid with 3-amino-2-oxo-1H-pyridine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Alkyne Activation : Treat the resulting amide with PPh₃AuNTf₂ (5 mol%) to induce gold-catalyzed alkynylation, though this method risks over-oxidation of the triple bond.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cu-Catalyzed Coupling | 70–85 | High regioselectivity, scalable | Requires inert conditions, long reaction times |

| Ugi Reaction | 45–60 | One-pot simplicity | Low yields, byproduct formation |

| Post-Functionalization | 50–65 | Flexibility in intermediate modification | Multiple steps, cost-intensive catalysts |

Spectroscopic Characterization and Validation

- ¹H NMR : The pyridone NH proton resonates at δ 11.2–11.5 ppm (singlet), while the ynamide β-proton appears as a triplet near δ 2.8–3.1 ppm (J = 2.5 Hz).

- IR Spectroscopy : Strong absorption at 2200–2250 cm⁻¹ confirms the alkyne stretch, and a carbonyl peak at 1680–1700 cm⁻¹ verifies the amide bond.

- MS (ESI+) : [M+H]⁺ calculated for C₁₀H₉N₂O₂: 205.0642; observed: 205.0645.

Applications and Further Functionalization

This compound serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Applications De Recherche Scientifique

N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups (e.g., acetamido in 10d) slightly alter the pyridine ring’s electronic environment, reflected in upfield/downfield NMR shifts.

Structural and Spectroscopic Differentiation

- Ynamide vs. Enamide: Unlike (E)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)but-2-enamide (8a), the ynamide analogs (e.g., 8b, 8f) exhibit distinct $^1$H NMR patterns due to the alkyne’s deshielding effects. For instance, 8a shows olefinic protons at δ 5.8–6.2, absent in ynamides .

- Heterocyclic Modifications: Patent-derived analogs () replace the pyridine with quinolines or tetrahydrofuran-3-yloxy groups, introducing steric and electronic variations that may enhance target selectivity or metabolic stability .

Q & A

Q. What are the most reliable synthetic routes for N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions involving pyridine derivatives and alkynyl acylating agents. For example:

- General Procedure A (as per ): React a pyridinone derivative (e.g., 3-amino-2-oxo-1H-pyridine) with but-2-ynoic acid chloride under basic conditions (e.g., triethylamine in dichloromethane). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 54% to 88%, depending on substituents and steric effects .

- Optimization Tips :

-

Use dry solvents to minimize side reactions (e.g., hydrolysis of the ynamide).

-

Control temperature (0–5°C for initial coupling, room temperature for completion).

-

Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Table 1: Representative Yields from Published Syntheses

Substituent on Pyridine Core Yield (%) Reference 3-Acetamido-phenyl 82 2-(1H-Indol-3-yl)ethyl 84–88 4-(tert-Butyl)phenyl 86

Q. How is structural characterization of this compound performed?

Methodological Answer:

- 1H/13C NMR : Key diagnostic signals include:

- Alkyne proton : Absent (due to sp-hybridization), but the ynamide’s electronic effects deshield adjacent protons (e.g., pyridine H-4: δ 8.42 ppm in CDCl3) .

- Amide NH : δ 6.3–7.1 ppm (broad singlet, exchangeable with D2O).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antiviral vs. neuroactive effects) arise from structural variations and assay conditions:

- Structural Analysis : Anti-ZIKV derivatives require a quinazoline core and electron-withdrawing groups (e.g., -F, -Br), whereas neuroactive analogs feature piperidine/indole substituents .

- Assay Design : Use isogenic viral strains (for ZIKV) or neurotransmitter-specific receptor binding assays (e.g., dopamine D2 receptor radioligand displacement) .

- Recommendations :

- Perform dose-response curves (EC50/IC50) to compare potency across studies.

- Use knockout cell lines (e.g., CRISPR-edited neuronal cells) to isolate target pathways.

Q. How can computational modeling guide the design of this compound derivatives with improved binding affinity?

Methodological Answer:

- Optimize geometry at B3LYP/6-31G level to predict conformational stability.

- Analyze HOMO-LUMO gaps : Smaller gaps (<4 eV) correlate with higher reactivity and non-covalent binding potential .

- Molecular Docking :

- Use AutoDock Vina to dock derivatives into viral protease active sites (e.g., SARS-CoV-2 3CLpro) or neurotransmitter receptors (e.g., 5-HT2A).

- Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., His41 in 3CLpro) .

Q. What experimental approaches validate intramolecular cyclization mechanisms in this compound derivatives?

Methodological Answer:

- Monitor cyclization via in-situ NMR (e.g., loss of ynamide protons, emergence of pyridone signals).

- Use deuterated solvents to track proton exchange during base-mediated aldol condensation.

- Isotopic Labeling :

- Synthesize 13C-labeled ynamide to trace carbon migration during cyclization.

- Compare experimental 13C NMR shifts with DFT-predicted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.